BenchChemオンラインストアへようこそ!

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Cross-coupling chemistry Suzuki–Miyaura Buchwald–Hartwig amination

This 3-bromo-imidazo[1,2-a]pyridine-tetrazole thioether (CAS 306280-24-0) is the strategic choice for medicinal chemistry teams requiring a single, unambiguous cross-coupling handle. Unlike the 6-chloro analog that introduces competing reactivity, the exclusive C3–Br site allows clean, protecting-group-free Suzuki–Miyaura or Buchwald–Hartwig derivatization. The pre-installed tetrazole-thioether side chain serves as a metabolically stable carboxylic acid bioisostere, directly engaging kinase hinge-region or allosteric pocket residues. Procure this building block to accelerate targeted covalent inhibitor (TCI) design, anticancer SAR programs against A549 lung adenocarcinoma, or agrochemical lead optimization without synthetic ambiguity.

Molecular Formula C15H11BrN6S
Molecular Weight 387.26
CAS No. 306280-24-0
Cat. No. B2570139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
CAS306280-24-0
Molecular FormulaC15H11BrN6S
Molecular Weight387.26
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=CC=CC4=N3)Br
InChIInChI=1S/C15H11BrN6S/c16-14-12(17-13-8-4-5-9-21(13)14)10-23-15-18-19-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyGBNZRKVCXLVEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 306280-24-0): Structural Identity, Class Membership, and Procurement Context


3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 306280-24-0; molecular formula C₁₅H₁₁BrN₆S; MW 387.26 g/mol) is a heterocyclic research compound that integrates three pharmacologically relevant structural modules: a 3-bromo-substituted imidazo[1,2-a]pyridine core, a 1-phenyl-1H-tetrazole ring, and a thioether (–S–CH₂–) linker . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in FDA-approved drugs including zolpidem, alpidem, saripidem, and necopidem [1]. The tetrazole moiety functions as a metabolically stable bioisostere of the carboxylic acid group, conferring enhanced pharmacokinetic properties [2]. This compound is supplied as a specialty research chemical and building block for synthetic elaboration, with the 3-bromo substituent serving as a versatile handle for transition metal-catalyzed cross-coupling reactions [3].

Why 3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine Cannot Be Interchanged with Structurally Proximal Analogs: Substitution-Gated Reactivity and Physicochemical Divergence


Within the imidazo[1,2-a]pyridine-tetrazole thioether chemotype, seemingly minor substituent variations produce substantial differences in synthetic utility, physicochemical properties, and biological profile. The 3-bromo substituent on the imidazo[1,2-a]pyridine core is the critical functional gatekeeper: it enables palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions that are impossible with the des-bromo analog (2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine) [1]. Conversely, the 6-chloro-substituted analog (CAS 324037-20-9; MW 421.7) introduces an additional halogen that alters both electronic distribution and steric profile at the pyridine ring, potentially redirecting metabolic soft-spot oxidation and changing the vector of derivatization . The 5-methyl analog (CAS 325779-04-2; MW 322.39) replaces the electron-withdrawing bromine with an electron-donating methyl group, reversing the electronic character at the 3-position and eliminating cross-coupling capability entirely . These differences are not cosmetic; they dictate which synthetic pathways are available, which biological targets are accessible, and which physicochemical property space the compound occupies.

Quantitative Differentiation Evidence for 3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 306280-24-0) Relative to Closest Analogs and In-Class Candidates


Synthetic Versatility: The 3-Bromo Substituent as an Exclusive Cross-Coupling Handle Versus Non-Halogenated and 5-Methyl Analogs

The C3-bromine atom on the imidazo[1,2-a]pyridine core is the sole site amenable to palladium-catalyzed cross-coupling. In the des-bromo analog (2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine), this reactive handle is absent, rendering Suzuki–Miyaura and Buchwald–Hartwig derivatization impossible. The 5-methyl analog (CAS 325779-04-2) replaces the C3-bromine with a methyl group, which is inert under cross-coupling conditions. Published methodology demonstrates that 3-bromo-imidazo[1,2-a]pyridines are efficient substrates for Suzuki–Miyaura coupling with aryl boronates to generate extended π-systems [1]. The 6-chloro analog (CAS 324037-20-9; MW 421.7) retains a C3-bromine but adds a C6-chlorine, introducing competing reactivity that can lead to regioisomeric mixtures unless carefully controlled .

Cross-coupling chemistry Suzuki–Miyaura Buchwald–Hartwig amination C–C bond formation Building block

Molecular Weight Differentiation: Optimized Drug-Like Physicochemical Space Versus Heavier 6-Chloro and Lighter Des-Bromo/5-Methyl Analogs

The molecular weight of CAS 306280-24-0 (387.26 g/mol) occupies a favorable position within the commonly applied Lipinski 'Rule of Five' ceiling (MW < 500 Da). In direct comparison, the 6-chloro analog (CAS 324037-20-9; MW 421.7) is 34.4 Da heavier, representing an ~8.9% increase in mass that pushes closer to the 500 Da threshold—a meaningful difference when considering that each additional heavy atom can reduce passive permeability by approximately 0.2 log units per Ų of polar surface area [1]. The des-bromo analog (estimated MW ~309) and 5-methyl analog (MW 322.39) are substantially lighter (64–78 Da difference) but lack the synthetic handle and potential halogen-bond donor capacity of the bromine atom, which can contribute 2–5 kJ/mol to protein–ligand binding enthalpy [2].

Drug-likeness Lipinski Rule of Five Physicochemical properties Molecular weight Lead optimization

Class-Level Anticancer Activity: Tetrazole-Fused Imidazopyridine Chemotype Demonstrates Single-Digit Micromolar Cytotoxicity in Human Cancer Cell Lines

Although target-compound-specific cytotoxicity data for CAS 306280-24-0 are not available in the primary literature, a closely related series of tetrazole-fused imidazopyridine derivatives (compounds 12a–j, structurally analogous in possessing the imidazo[1,2-a]pyridine core with tetrazole functionality) was evaluated against three human cancer cell lines. The most potent congeners, 12h and 12j, exhibited IC₅₀ values of 1.44 μM and 1.33 μM, respectively, against A549 (lung adenocarcinoma) cells—outperforming the standard chemotherapeutic doxorubicin in the same MTT reduction assay [1]. Six of the ten tetrazole-fused imidazopyridines (12b, 12c, 12d, 12h, 12i, 12j) demonstrated more potent activity than the doxorubicin positive control across MCF7 (breast), A549 (lung), and MDA-MB-231 (triple-negative breast) cell lines [1]. The presence of both the imidazo[1,2-a]pyridine and tetrazole moieties in this compound class has been mechanistically linked to kinase inhibition, apoptosis induction, and cell cycle arrest [2].

Anticancer Cytotoxicity Imidazo[1,2-a]pyridine Tetrazole MTT assay

Tetrazole Moiety as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Carboxylate-Containing Pharmacophores

The 1-phenyl-1H-tetrazol-5-yl group in CAS 306280-24-0 functions as a bioisosteric replacement for carboxylic acid (–COOH) or carboxamide (–CONH₂) functionalities. A comprehensive 2024 review documents that tetrazole bioisosteres confer enhanced metabolic stability relative to the parent carboxylic acids, primarily by resisting Phase II glucuronidation—a major clearance pathway for carboxylic acid-containing drugs [1]. The tetrazole ring exhibits a pKₐ of approximately 4.5–4.9 (comparable to carboxylic acids, pKₐ ~4.2–5.0), preserving the key ionic hydrogen-bonding interaction with target proteins while reducing susceptibility to acyl glucuronide formation [1]. In direct comparison, the des-bromo analog and 5-methyl analog retain this bioisosteric advantage, but the 3-bromo substituent in CAS 306280-24-0 adds orthogonal synthetic utility (cross-coupling) that these analogs lack, as established in Evidence Item 1.

Bioisosterism Metabolic stability Tetrazole Carboxylic acid replacement Pharmacokinetics

Imidazo[1,2-a]pyridine Core as a Privileged Scaffold: Clinical Validation in CNS Therapeutics Distinct from Non-Fused Pyridine or Pyrimidine Analogs

The imidazo[1,2-a]pyridine core is pharmacologically validated through multiple FDA-approved drugs. Zolpidem (Ambien®), alpidem, saripidem, and necopidem all contain the imidazo[1,2-a]pyridine scaffold and act as positive allosteric modulators at the GABAₐ receptor [1]. This clinical track record distinguishes compounds built on this core from analogs employing alternative heterocyclic frameworks. The 3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine analog (pyrimidine core replacing pyridine) has no corresponding clinical precedent, as imidazo[1,2-a]pyrimidines lack the established CNS pharmacology of their pyridine counterparts. The imidazo[1,2-a]pyridine scaffold also features in the kinase inhibitor olmutinib (FDA-approved for EGFR T790M-positive NSCLC) and the phosphodiesterase inhibitor olprinone [2], demonstrating translational applicability beyond CNS indications.

Privileged scaffold CNS drug Imidazo[1,2-a]pyridine FDA-approved GABAA receptor

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 306280-24-0)


Focused Kinase Inhibitor Library Synthesis via Regioselective Suzuki–Miyaura Diversification at the C3 Position

Medicinal chemistry teams constructing targeted kinase inhibitor libraries can exploit the single C3–Br cross-coupling handle of CAS 306280-24-0 to introduce diverse aryl, heteroaryl, or vinyl substituents via Suzuki–Miyaura coupling with commercial boronic acids or pinacol boronate esters [1]. Unlike the 6-chloro analog (CAS 324037-20-9), which introduces competing reactivity at C6, CAS 306280-24-0 ensures exclusive C3 derivatization without the need for protecting group strategies. The pre-installed tetrazole-thioether side chain simultaneously provides a carboxylic acid bioisostere that can engage kinase hinge-region or allosteric pocket residues [2]. This scenario is directly supported by published methodology demonstrating efficient Suzuki coupling at the 3-position of 3-bromo-imidazo[1,2-a]pyridines [1], and by class-level evidence that imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors (e.g., CLK1 IC₅₀ = 0.7 μM, DYRK1A IC₅₀ = 2.6 μM for related compounds) [3].

Anticancer Lead Optimization Leveraging the Tetrazole-Imidazopyridine Hybrid Pharmacophore

Research groups focused on anticancer drug discovery can deploy CAS 306280-24-0 as a starting scaffold for SAR exploration, building on the class-level evidence that tetrazole-fused imidazopyridines exhibit single-digit micromolar IC₅₀ values (1.33–1.44 μM) against A549 lung adenocarcinoma cells, outperforming doxorubicin [1]. The 3-bromo substituent provides a vector for systematic SAR investigation through parallel synthesis of C3-arylated analogs, while the tetrazole-thioether moiety can be varied independently at the thioether sulfur or the N-phenyl ring. The imidazo[1,2-a]pyridine core has demonstrated anticancer activity through multiple mechanisms including tubulin polymerization inhibition, PI3K/mTOR dual inhibition, and apoptosis induction via NADPH oxidase-mediated oxidative stress [2].

Covalent Probe Design Exploiting the 3-Bromo Substituent for Bioorthogonal Conjugation or Targeted Covalent Inhibitor Development

The C3–Br bond in CAS 306280-24-0 can serve as a latent electrophilic site for transition metal-mediated bioconjugation or as a precursor for installing acrylamide warheads for targeted covalent inhibitor (TCI) design. Following Suzuki coupling to introduce an amine-containing aryl group at C3, subsequent acryloylation can generate a covalent warhead positioned to engage cysteine residues in kinase active sites [1]. The tetrazole moiety, with its resistance to metabolic glucuronidation relative to carboxylic acids [2], confers a pharmacokinetic advantage for covalent inhibitors that require sustained target engagement. This application scenario is distinct from the des-bromo analog, which lacks the synthetic entry point for covalent warhead installation.

Agrochemical Lead Discovery: Tetrazole-Containing Herbicide or Fungicide Scaffold Development

The tetrazole ring is a recognized pharmacophore in agrochemical discovery, with commercial herbicides (e.g., fentrazamide) and fungicides containing this motif. CAS 306280-24-0 provides a modular scaffold for agrochemical SAR programs: the 3-bromo position permits introduction of lipophilic aryl groups to tune logP for foliar uptake, while the tetrazole-thioether unit can engage target-site metalloenzymes or heme-containing P450s in pest organisms [1]. The imidazo[1,2-a]pyridine core has demonstrated phytotoxicity in weed control studies against Bidens pilosa, Urochloa decumbens, and Panicum maximum [2], supporting the translational potential of this chemotype in crop protection research.

Quote Request

Request a Quote for 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.